Octylmagnesium chloride

Catalog No.
S1898431
CAS No.
38841-98-4
M.F
C8H17ClMg
M. Wt
172.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octylmagnesium chloride

CAS Number

38841-98-4

Product Name

Octylmagnesium chloride

IUPAC Name

magnesium;octane;chloride

Molecular Formula

C8H17ClMg

Molecular Weight

172.98 g/mol

InChI

InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1

InChI Key

HQDAZWQQKSJCTM-UHFFFAOYSA-M

SMILES

CCCCCCC[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CCCCCCC[CH2-].[Mg+2].[Cl-]

Octylmagnesium chloride is an organomagnesium compound with the chemical formula C₈H₁₇MgCl. It is a member of the Grignard reagent family, which are characterized by the presence of a carbon-magnesium bond. This compound is typically available as a solution in tetrahydrofuran, a common solvent used in organic synthesis. Octylmagnesium chloride is notable for its role in various

, primarily due to its nucleophilic nature. Some key reactions include:

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For instance, when it reacts with aldehydes or ketones, it adds to the carbonyl carbon, leading to the formation of secondary or tertiary alcohols.
  • Cross-Coupling Reactions: This compound can engage in cross-coupling reactions with electrophiles, such as halides or other organometallics, facilitated by transition metal catalysts. For example, it has been used successfully in reactions involving palladium catalysts to synthesize complex organic molecules .
  • Formation of Alkenes: Octylmagnesium chloride can also be involved in elimination reactions that lead to the formation of alkenes from alcohols or other substrates.

The synthesis of octylmagnesium chloride typically involves the reaction of octyl chloride with magnesium metal in an anhydrous environment. The general reaction can be represented as follows:

R Cl+MgR MgCl\text{R Cl}+\text{Mg}\rightarrow \text{R MgCl}

Where R represents the octyl group (C₈H₁₇). This reaction usually occurs in a solvent like tetrahydrofuran or diethyl ether under an inert atmosphere to prevent moisture interference.

Octylmagnesium chloride has several applications:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for constructing complex molecules through nucleophilic addition and cross-coupling reactions.
  • Pharmaceutical Development: Its utility in forming carbon-carbon bonds makes it valuable in pharmaceutical chemistry for synthesizing drug candidates.
  • Material Science: It can be utilized in polymerization processes and the development of new materials.

Interaction studies involving octylmagnesium chloride primarily focus on its reactivity with various electrophiles and substrates. Research has shown that it can effectively couple with different types of electrophiles under specific conditions, enabling the formation of diverse organic compounds. Studies often explore its behavior in combination with transition metal catalysts to enhance reaction efficiency and selectivity .

Octylmagnesium chloride shares structural and functional similarities with other Grignard reagents. Below is a comparison highlighting its uniqueness:

CompoundFormulaNotable Features
Octylmagnesium chlorideC₈H₁₇MgClUsed extensively for nucleophilic additions
Ethylmagnesium bromideC₂H₅MgBrMore reactive; often used for similar applications
Phenylmagnesium bromideC₆H₅MgBrKnown for forming aryl compounds; used in aromatic chemistry
Decylmagnesium chlorideC₁₀H₂₁MgClLonger alkyl chain; similar reactivity but less common

Octylmagnesium chloride's unique octyl group contributes to its specific reactivity patterns compared to shorter or longer alkyl chains found in other Grignard reagents. Its application in synthesizing complex organic molecules makes it particularly valuable in organic chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (44.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (55.88%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (57.35%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

38841-98-4

General Manufacturing Information

Magnesium, chlorooctyl-: ACTIVE

Dates

Modify: 2023-08-16

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